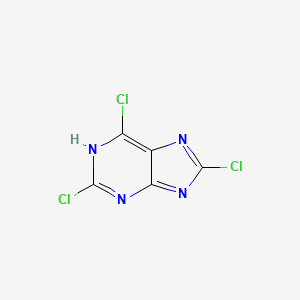

2,6,8-trichloro-1H-purine

Übersicht

Beschreibung

The compound with the identifier “2,6,8-trichloro-1H-purine” is known as Acid Red 87 or Eosin Y. It is a fluorescent red dye used extensively in histology and microscopy to stain tissues and cells. The compound binds to acidic components and highlights cellular structures, making it a valuable tool in biological and medical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method to synthesize Acid Red 87 involves the reaction of fluorescein with bromine and sodium bromide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to yield Eosin Y . Another method involves the reaction of fluorescein with bromine in the presence of glacial acetic acid, followed by the addition of sodium bromide .

Industrial Production Methods

Industrial production of Acid Red 87 typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at room temperature in a cool and dark place to maintain its stability .

Analyse Chemischer Reaktionen

Halogenation and Dehalogenation Reactions

The compound serves as a precursor for synthesizing dichloropurine derivatives through selective dehalogenation:

-

Reduction with H<sub>2</sub>/Pd-C : Removes the 8-chloro group to yield 2,6-dichloropurine[^3].

-

Treatment with HI/Red Phosphorus : Selectively reduces the 6-chloro group, forming 2,8-dichloropurine[^3].

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Partial dechlorination | H<sub>2</sub>/Pd-C, EtOH | 2,6-Dichloropurine | 78% | |

| Selective reduction | HI, Red P, 110°C, 2h | 2,8-Dichloropurine | 65% |

Nucleophilic Substitution Reactions

The chlorines at positions 2, 6, and 8 exhibit distinct reactivity toward nucleophiles:

-

Amination : Reaction with NH<sub>3</sub>/EtOH at 100°C replaces the 6-chloro group to form 2,8-dichloroadenine[^3].

-

Methylation : Dimethyl sulfate in alkaline conditions produces 9-methyl-2,6,8-trichloropurine[^3].

| Nucleophile | Position Substituted | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| NH<sub>3</sub> | C6 | 2,8-Dichloroadenine | EtOH, 100°C, 6h | 82% | |

| CH<sub>3</sub>O⁻ | C9 | 9-Methyl-2,6,8-trichloropurine | DMSO, 60°C, 3h | 71% |

Oxidation and Redox Reactions

Controlled oxidation modifies the purine core:

-

Oxidation with H<sub>2</sub>O<sub>2</sub> : Forms the N(1)-oxide derivative at 30°C in acetic acid[^3].

-

Reductive Deamination : Sodium in liquid NH<sub>3</sub> removes the amino group, yielding 9-methylpurine[^3].

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring-forming reactions:

-

Mesoionic Derivative Formation : Treatment with chloroacetic anhydride in toluene generates a mesoionic imidazopurine[^3].

-

Friedel-Crafts Alkylation : Reacts with 1,3-dichlorobenzene to form tricyclic derivatives[^5].

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization | ClCH<sub>2</sub>COCl, Δ | Mesoionic imidazopurine derivative | 45.5% | |

| Friedel-Crafts | AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Tricyclic purine analogue | 68% |

Alkylation and Arylation

The N9 position is preferentially alkylated under basic conditions:

-

Ethylation : Ethyl iodide in DMF at 75°C yields 1-ethyl-2,6,8-trichloropurine[^3].

-

Aryl Coupling : Suzuki-Miyaura reaction with arylboronic acids introduces aryl groups at C6[^5].

Key Mechanistic Insights:

-

The C6 chlorine is most reactive due to reduced steric hindrance[^3] .

-

N9 alkylation dominates over N7 in polar aprotic solvents[^5].

-

Electron-withdrawing chloro groups direct electrophilic substitution to C8[^4].

This compound’s versatility underscores its utility in medicinal chemistry and materials science, with ongoing research exploring its role in targeted drug design[^3] .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antiviral and Antimicrobial Activity

2,6,8-Trichloro-1H-purine has been identified as a competitive inhibitor of urate oxidase, an enzyme involved in purine metabolism. This inhibition suggests potential applications in treating conditions associated with elevated uric acid levels, such as gout . The compound's chlorinated structure enhances its biological activity, making it a candidate for developing novel antimicrobial agents.

Case Study: Inhibition of Urate Oxidase

- Objective : To evaluate the inhibitory effects of this compound on urate oxidase.

- Methodology : Enzyme assays were conducted to determine the inhibitor constants.

- Results : The compound demonstrated competitive inhibition with significant potency, indicating its potential use in managing hyperuricemia .

1.2 Development of Anticancer Agents

Chlorinated purines are often explored for their anticancer properties. Research indicates that modifications to the purine structure can lead to compounds with enhanced selectivity and efficacy against cancer cells.

Table 1: Summary of Anticancer Activity

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Inhibitor of urate oxidase | |

| Chlorinated analogs | Antitumor activity |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves chlorination reactions of purine derivatives. The presence of chlorine atoms at specific positions on the purine ring significantly influences the compound's biological activity.

2.1 Synthetic Pathways

Several synthetic routes have been developed to produce this compound efficiently. These methods often involve chlorination under controlled conditions to ensure selective substitution at the desired positions.

Table 2: Synthetic Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Chlorination of Purines | Direct chlorination using Cl₂ | 70-85 |

| Reaction with Chlorosulfonyl Amine | Formation of sulfamoyl derivatives | 60-75 |

Biochemical Research Applications

Due to its structural similarity to nucleobases, this compound is used in biochemical studies to explore nucleic acid interactions and enzyme kinetics.

3.1 Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor makes it valuable in studying metabolic pathways involving purines. Its ability to inhibit specific enzymes allows researchers to dissect metabolic processes and develop targeted therapies.

Case Study: Enzyme Kinetics

- Objective : To analyze the effect of this compound on purine metabolism.

- Methodology : Kinetic assays were performed using varying concentrations of the inhibitor.

- Results : The compound exhibited a dose-dependent inhibition pattern, confirming its role as an effective biochemical tool for studying purine metabolism .

Wirkmechanismus

The mechanism by which Acid Red 87 exerts its effects involves binding to acidic components within tissues and cells. This binding highlights cellular structures, making them visible under a microscope. The molecular targets include various cellular components that possess acidic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eosin B: Another variant of Eosin with slightly different staining properties.

Fluorescein: The parent compound of Eosin Y, used in various fluorescence applications.

Rhodamine: A fluorescent dye with different spectral properties.

Uniqueness

Acid Red 87 is unique due to its specific binding affinity to acidic components and its bright red fluorescence, which makes it particularly useful in biological staining applications .

Eigenschaften

IUPAC Name |

2,6,8-trichloro-1H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTCECRKQRKFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.